molecular formula C16H16N2S B3084430 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-68-7

4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084430
CAS No.: 1142212-68-7
M. Wt: 268.4 g/mol
InChI Key: RUSBOBQMNRFAFU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol is an organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the naphthyl group and the thiol functionality in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthaldehyde with ethyl acetoacetate and thiourea under basic conditions. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivatives.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Brominated or nitrated naphthyl derivatives.

Scientific Research Applications

4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The naphthyl group can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-one: Similar structure but with a carbonyl group instead of a thiol.

    4,4-Dimethyl-1-(1-phenyl)-1,4-dihydropyrimidine-2-thiol: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

The presence of both the naphthyl group and the thiol functionality in 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol makes it unique compared to its analogs. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6,6-dimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-16(2)10-11-18(15(19)17-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSBOBQMNRFAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol

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